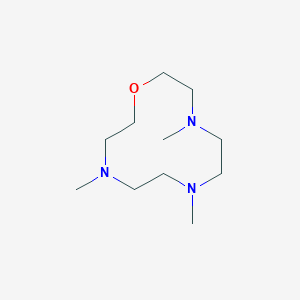
1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- is a heterocyclic aromatic compound that belongs to the oxadiazole family. This compound is characterized by the presence of two oxadiazole rings connected by an oxygen bridge and substituted with nitro groups. It is known for its high thermal stability and energetic properties, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- can be synthesized through multiple synthetic routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). This reaction yields the desired compound after purification by flash column chromatography .
Industrial Production Methods
Industrial production of 1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- involves its interaction with molecular targets through its nitro and oxadiazole functional groups. These interactions can lead to various biological effects, such as antimicrobial activity. The compound’s energetic properties are attributed to the high energy content of the nitro groups and the stability of the oxadiazole rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but lacks the oxygen bridge.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Contains a furazan ring instead of an oxadiazole ring.
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Another energetic compound with different substitution patterns.
Uniqueness
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- is unique due to its oxygen bridge connecting the two oxadiazole rings, which imparts distinct chemical and physical properties. This structure enhances its thermal stability and energetic characteristics, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
152845-81-3 |
|---|---|
Formule moléculaire |
C4N6O7 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazole |
InChI |
InChI=1S/C4N6O7/c11-9(12)1-3(7-16-5-1)15-4-2(10(13)14)6-17-8-4 |
Clé InChI |
RBJTZDYBYKLCGS-UHFFFAOYSA-N |
SMILES canonique |
C1(=NON=C1OC2=NON=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)

![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)




![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)

